
N-Acetyl-D-glucosamine 6-phosphate disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-D-glucosamine 6-phosphate disodium salt (NADG-6P), also known as N-acetylglucosamine-6-phosphate disodium salt, is a derivative of glucose that is commonly used in biochemical and physiological research. NADG-6P is a key intermediate in the metabolic pathways of glycosylation and carbohydrate metabolism, and has a wide range of applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Enzymatic Activity : The chemical synthesis of N-acetyl-α- and β- D -glucosamine 1-phosphate, including its disodium salt form, is significant. Notably, the α anomer of this compound has been found active as a substrate for specific enzymes, while the β anomer is inactive (O’Brien, 1964).
Antidegenerative Activity in Osteoarthritis : Novel prodrugs of N-acetyl-(D)-glucosamine, including phosphate derivatives, have shown chondroprotective activity in vitro and may be promising leads for drug discovery in osteoarthritis treatment (Serpi et al., 2012).
Role in Murein Recycling in Bacteria : N-Acetyl-d-glucosamine is crucial in bacterial cell wall murein recycling, involving processes like phosphorylation and metabolism by glycolysis. Its role in bacterial cell wall synthesis highlights its importance in microbiology and potential antibiotic targets (Uehara & Park, 2004).
Immunosuppressive Effects : Glucosamine, including its N-acetyl derivative, exhibits immunosuppressive activities, influencing T-lymphoblasts and dendritic cells, and prolonging allogeneic cardiac allograft survival in vivo. This suggests potential use in immunotherapy (Ma et al., 2002).
Microbial Production for Industrial Use : Research in microbial production of N-acetylglucosamine using genetically engineered Bacillus subtilis indicates its potential for industrial-scale production, offering an environmentally friendly alternative to traditional extraction methods (Liu et al., 2013).
Potential in Drug Design : The structural and enzymatic study of glucosamine-6-phosphate N-acetyltransferase, crucial in the biosynthesis of N-acetyl-D-glucosamine 6-phosphate, provides insights that can aid in rational drug design, particularly in targeting fungal and bacterial pathogens (Brockhausen et al., 2016).
Biomedical Applications : Glucosamine and its derivatives, including N-acetyl glucosamine, have demonstrated pharmacological effects in treating osteoarthritis and other diseases due to their antioxidant and anti-inflammatory properties. Their modulation of inflammatory responses, particularly through the NF-κB pathway, expands their therapeutic potential (Dalirfardouei et al., 2016).
Mécanisme D'action
Target of Action
The primary target of N-Acetyl-D-glucosamine 6-phosphate disodium salt (GlcNAc-6P) is the enzyme N-acetyl-D-glucosamine-phosphate deacetylase (nagA) . This enzyme plays a crucial role in the metabolic pathways of glycosylation and carbohydrate metabolism .
Mode of Action
GlcNAc-6P interacts with its target, nagA, by serving as a substrate for the enzyme . The enzyme catalyzes the transfer of an acetyl group from acetyl coenzyme A (AcCoA) to the primary amine of D-glucosamine 6-phosphate to form N-acetyl-D-glucosamine 6-phosphate .
Biochemical Pathways
Upon uptake, GlcNAc-6P undergoes phosphorylation by phosphokinases and subsequently deacetylation by nagA to yield glucosamine-6-phosphate and acetate . This is the first committed step for both GlcNAc assimilation and amino-sugar metabolism .
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
The result of GlcNAc-6P’s action is the production of glucosamine-6-phosphate and acetate . This process is fundamental to biochemical and physiological effects, including the synthesis of various glycosylated compounds like glycosylated proteins and glycopolymers .
Action Environment
It’s worth noting that the compound is stored at −20°c , suggesting that temperature could be a significant factor in its stability.
Safety and Hazards
N-Acetyl-D-glucosamine 6-phosphate disodium salt is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Acetyl-D-glucosamine 6-phosphate disodium salt involves the conversion of N-Acetyl-D-glucosamine to N-Acetyl-D-glucosamine 6-phosphate and subsequent formation of the disodium salt.", "Starting Materials": ["N-Acetyl-D-glucosamine", "Phosphoric acid", "Sodium hydroxide", "Sodium chloride", "Water"], "Reaction": [ "Step 1: Dissolve N-Acetyl-D-glucosamine in water to obtain a solution.", "Step 2: Add phosphoric acid to the solution to obtain a pH of 6-7.", "Step 3: Add sodium hydroxide to the solution until the pH reaches 8-9.", "Step 4: Add sodium chloride to the solution to obtain a concentration of 1M.", "Step 5: Heat the solution to 60-70°C for 1 hour.", "Step 6: Cool the solution to room temperature.", "Step 7: Add sodium hydroxide to the solution until the pH reaches 12-13.", "Step 8: Filter the solution to remove any insoluble material.", "Step 9: Concentrate the filtrate to obtain N-Acetyl-D-glucosamine 6-phosphate disodium salt." ] } | |
Numéro CAS |
102029-88-9 |
Formule moléculaire |
C8H16NNaO9P |
Poids moléculaire |
324.18 g/mol |
Nom IUPAC |
disodium;[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16);/t4-,5-,6-,7-,8?;/m1./s1 |
Clé InChI |
VGBNZVULWAHGJF-FROKLYQUSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)O)O)O.[Na] |
SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)[O-])O)O.[Na+] |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





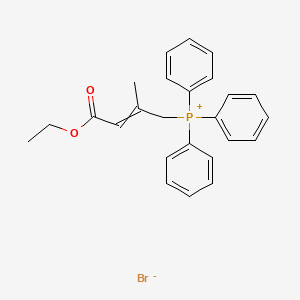
![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)
![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)


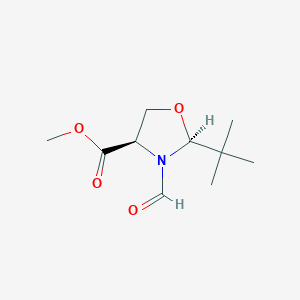
![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)
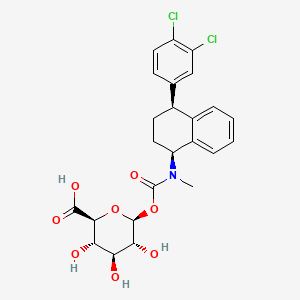
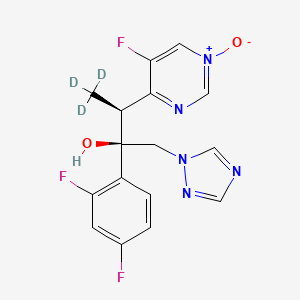
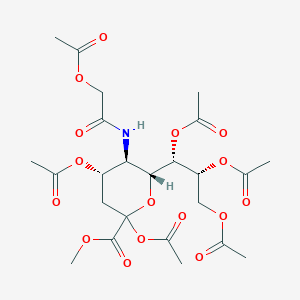
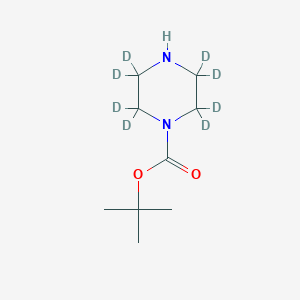
![O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B1140763.png)